1-(4-Isopropoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to the piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropoxyphenyl)piperazine typically involves the reaction of 4-isopropoxyphenylamine with piperazine. The process can be carried out under various conditions, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi Reaction: A multicomponent reaction that can be used to synthesize piperazine derivatives.
Ring Opening of Aziridines: This method involves the action of N-nucleophiles on aziridines.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods often utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Isopropoxyphenyl)piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)piperazine (pBPP)
- 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
- 1-(4-Fluorophenyl)piperazine (pFPP)
- 1-(4-Methoxyphenyl)piperazine (MeOPP)
Comparison: 1-(4-Isopropoxyphenyl)piperazine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to other phenylpiperazines, it may exhibit different pharmacokinetic properties and interactions with biological targets .
Properties
CAS No. |
144881-51-6 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
NKCMBWBXIPEFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.